molecular formula C10H22 B12641326 4-Ethyl-2,3-dimethylhexane CAS No. 52897-01-5

4-Ethyl-2,3-dimethylhexane

Cat. No.: B12641326
CAS No.: 52897-01-5
M. Wt: 142.28 g/mol
InChI Key: RHMRCCBCYFAZIK-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dimethylhexane is a branched alkane with the molecular formula C₁₀H₂₂. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is one of the many isomers of decane, and its structure includes an ethyl group and two methyl groups attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,3-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative. For instance, starting with 2,3-dimethylhexane, an ethyl group can be introduced at the 4th position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolite catalysts in alkylation reactions. These catalysts facilitate the selective addition of ethyl groups to the desired positions on the hexane backbone, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,3-dimethylhexane primarily undergoes reactions typical of alkanes, including:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).

Common Reagents and Conditions

    Oxidation: Requires an oxidizing agent such as oxygen (O₂) and high temperatures.

    Substitution: Halogenation typically uses halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat to initiate the reaction.

Major Products Formed

    Oxidation: Carbon dioxide (CO₂) and water (H₂O).

    Substitution: Various haloalkanes depending on the halogen used (e.g., 4-chloro-2,3-dimethylhexane).

Scientific Research Applications

4-Ethyl-2,3-dimethylhexane has several applications in scientific research:

    Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.

    Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.

Mechanism of Action

As an alkane, 4-Ethyl-2,3-dimethylhexane exerts its effects primarily through hydrophobic interactions. Its non-polar nature allows it to interact with other non-polar molecules, making it an effective solvent for hydrophobic substances. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylhexane
  • 4-Ethyl-3,3-dimethylhexane
  • 2,4-Dimethylhexane

Uniqueness

4-Ethyl-2,3-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

52897-01-5

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

4-ethyl-2,3-dimethylhexane

InChI

InChI=1S/C10H22/c1-6-10(7-2)9(5)8(3)4/h8-10H,6-7H2,1-5H3

InChI Key

RHMRCCBCYFAZIK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)C(C)C

Origin of Product

United States

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